N-(3-aminophényl)pyridine-2-carboxamide

Vue d'ensemble

Description

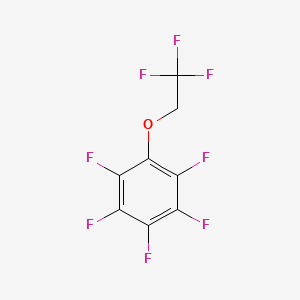

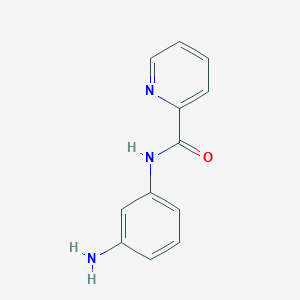

N-(3-Aminophenyl)pyridine-2-carboxamide is a compound that has been studied for its potential to form complexes with various metal ions. The interest in this compound arises from its ability to act as a ligand, coordinating to metals through its amide group. The coordination can occur through the oxygen atom when the amide group is not deprotonated, or through the nitrogen atom when deprotonation occurs. This behavior is significant in the context of metal complexation, as it can lead to the formation of different structural types with potential applications in various fields, including catalysis and material science .

Synthesis Analysis

The synthesis of complexes involving N-(3-aminophenyl)pyridine-2-carboxamide has been explored with metals such as Co(II), Ni(II), Cu(II), and Pd(II). The process typically involves the reaction of the ligand with the metal salts, leading to the formation of both deprotonated and non-deprotonated chelates. The choice of metal ions is crucial as they can influence the deprotonation of the amide group. For instance, Pd(II) has been shown to promote amide deprotonation when coordinated with N-(3-aminophenyl)pyridine-2-carboxamide .

Molecular Structure Analysis

The molecular structure of N-(3-aminophenyl)pyridine-2-carboxamide, when forming complexes, has been characterized using various spectroscopic techniques. Infrared (IR) and visible spectral data provide insights into the nature of the bonding and the structural types of the complexes formed. The coordination of the metal ions with the ligand through the amide group is a key aspect of the molecular structure, influencing the overall geometry and properties of the complexes .

Chemical Reactions Analysis

The chemical reactivity of N-(3-aminophenyl)pyridine-2-carboxamide is highlighted by its ability to form complexes with different metal ions. The formation of these complexes involves the deprotonation of the amide group, which is facilitated by certain metals. This deprotonation is a critical step in the reaction mechanism, as it determines the mode of coordination and the resulting structure of the complex. The nature of the metal ion and the reaction conditions can significantly affect the outcome of these chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the complexes formed by N-(3-aminophenyl)pyridine-2-carboxamide are influenced by the metal ion and the state of the amide group (deprotonated or non-deprotonated). Properties such as molar conductance and magnetic moment provide valuable information about the complexes. For example, the molar conductance measurements can indicate the presence of ionic species in solution, while the magnetic moment data can shed light on the electronic structure and the nature of the metal-ligand bonding. These properties are essential for understanding the behavior of the complexes in various applications .

Applications De Recherche Scientifique

Synthèse de composés bioactifs

Ce composé sert de précurseur dans la synthèse de divers dérivés bioactifs. Par exemple, il a été utilisé pour créer des dérivés de pyridin-3-yl-pyrimidin-2-yl-aminophényl-amide, qui présentent des activités biologiques significatives . Ces activités comprennent :

- Propriétés anticancéreuses : Certains dérivés montrent une activité cytotoxique plus importante contre les lignées cellulaires du cancer du poumon que le médicament de référence imatinib .

- Activités antibactériennes et antifongiques : Ces dérivés ont été testés contre des espèces bactériennes aquatiques spécialisées, des espèces Gram-positives et Gram-négatives, et des espèces fongiques .

- Activité antioxydante : La propriété antioxydante a été évaluée à l’aide de la méthode DPPH, montrant des résultats prometteurs .

Applications anti-inflammatoires

Les dérivés de pyrimidine, qui peuvent être synthétisés à partir de la N-(3-aminophényl)pyridine-2-carboxamide, ont montré une gamme d’effets pharmacologiques, y compris des activités anti-inflammatoires . Ces effets sont attribués à leur réponse inhibitrice contre l’expression et les activités de certains médiateurs inflammatoires vitaux.

Catalyse

Les structures métallo-organiques (MOF) synthétisées à l’aide de liaisons organiques comme la this compound ont été utilisées comme catalyseurs hétérogènes dans diverses réactions chimiques . Elles comprennent :

- Réactions de Friedel-Crafts : Les MOF facilitent les réactions d’alkylation et d’acylation qui sont cruciales dans la synthèse organique .

- Réactions de condensation : Elles catalysent la liaison de deux molécules avec la perte d’une petite molécule comme l’eau .

- Réactions d’oxydation et de couplage : Les MOF sont utilisés pour catalyser l’ajout d’oxygène et la liaison de deux composés organiques .

Administration de médicaments

Les dérivés du composé peuvent être utilisés dans les systèmes d’administration de médicaments en raison de leur capacité à interagir avec des cibles biologiques et de leur potentiel à être modifiés pour améliorer la biodisponibilité .

Synthèse de composés hétérocycliques

La this compound est utilisée dans la synthèse de composés hétérocycliques, qui sont des structures centrales pour de nombreux produits pharmaceutiques . Ces composés sont synthétisés à l’aide de méthodes comme la triméthylamine en tant que méthode classique et en utilisant des nanoparticules d’oxyde de magnésium .

Développement d’agents anti-infectieux

Les dérivés de ce composé ont été étudiés pour leur potentiel en tant qu’agents anti-infectieux, montrant une activité contre une variété d’espèces bactériennes et fongiques . Cela inclut des recherches sur les paramètres de concentration minimale inhibitrice (CMI), de concentration minimale bactéricide (CMB) et de concentration minimale fongicide (CMF) .

Mécanisme D'action

Orientations Futures

The future research directions for “N-(3-aminophenyl)pyridine-2-carboxamide” could involve further exploration of its potential therapeutic applications, particularly given its inhibitory effect on poly (ADP-ribose) synthetase . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential use in the synthesis of other complex compounds .

Propriétés

IUPAC Name |

N-(3-aminophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJSOVSWKGXJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389747 | |

| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90209-80-6 | |

| Record name | N-(3-aminophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-(3-aminophenyl)pyridine-2-carboxamide interact with metal ions? Does it always involve deprotonation?

A1: N-(3-aminophenyl)pyridine-2-carboxamide can act as a ligand in coordination complexes with various metal ions like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) and Pd(II). [, ] Interestingly, the interaction with metal ions doesn't always lead to deprotonation of the amide group. While most metal ions coordinate with the neutral amide through the oxygen atom, only Pd(II) has been observed to cause amide deprotonation in N-(3-aminophenyl)pyridine-2-carboxamide, leading to N(amide)-coordination in the resulting complex. [, ]

Q2: What spectroscopic techniques are useful for characterizing the complexes of N-(3-aminophenyl)pyridine-2-carboxamide?

A2: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly helpful in characterizing these complexes. [] IR spectroscopy provides information about the coordination mode of the ligand, specifically whether the amide group is coordinated through the oxygen or nitrogen atom. NMR spectroscopy can be used to further investigate the structure and bonding in the complexes.

Q3: Is there any difference in the coordination behavior between N-(2-aminophenyl)pyridine-2-carboxamide and N-(3-aminophenyl)pyridine-2-carboxamide?

A3: Yes, the position of the amino group on the phenyl ring influences the coordination behavior. N-(2-aminophenyl)pyridine-2-carboxamide tends to undergo amide deprotonation upon coordination with several metal ions, while this behavior is less common with N-(3-aminophenyl)pyridine-2-carboxamide. [] This difference likely arises from the varying steric and electronic effects imparted by the amino group's position.

- DEPROTONATED AND NON-DEPROTONATED COMPLEXES OF N-(2-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE AND N-(3-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE WITH Co(II), Ni(II), Cu(II) AND Pd(II) - Semantic Scholar

- New complexes of N-(2-aminophenyl) pyridine-2'-carboxamide and N-(3-aminophenyl) pyridine-2'-carboxamide with Zn(II), Cd(II) and Hg(II) - Semantic Scholar

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)

![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)